molecular formula C26H22F3N3O3 B11544861 2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 311774-17-1

2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer: B11544861
CAS-Nummer: 311774-17-1
Molekulargewicht: 481.5 g/mol
InChI-Schlüssel: NKZGMTAXVUNDLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation of 2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its hexahydroquinoline core, a bicyclic system comprising a partially hydrogenated quinoline scaffold. The systematic name is constructed as follows:

  • Parent structure : The base structure is 1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile , indicating a quinoline ring system with six hydrogenated positions (1,4,5,6,7,8) and a nitrile group at position 3.
  • Substituents :
    • 2-Amino : An amino group (-NH2) at position 2.
    • 4-(1,3-benzodioxol-5-yl) : A 1,3-benzodioxole moiety attached via its 5-position to position 4 of the quinoline.
    • 7,7-dimethyl : Two methyl groups at position 7.
    • 5-oxo : A ketone group at position 5.
    • 1-[2-(trifluoromethyl)phenyl] : A phenyl ring substituted with a trifluoromethyl group (-CF3) at its 2-position, attached to position 1 of the quinoline.

This nomenclature adheres to IUPAC’s priority rules for numbering heterocyclic systems, ensuring unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula C26H22F3N3O3 is confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis. Key features include:

Property Value
Molecular weight 481.474 g/mol
Monoisotopic mass 481.161326 Da
Elemental composition C (64.86%), H (4.61%), F (11.84%), N (8.73%), O (9.96%)

The discrepancy between the molecular weight and monoisotopic mass arises from isotopic contributions, particularly from fluorine-19 and nitrogen-14. The formula’s high fluorine content (11.84%) underscores the influence of the trifluoromethyl group on physicochemical properties such as lipophilicity and metabolic stability.

X-ray Crystallography and Conformational Studies

While X-ray crystallographic data for this specific compound remains unpublished, analogous hexahydroquinoline derivatives exhibit distinct conformational preferences:

  • Hexahydroquinoline core : The partially saturated quinoline ring adopts a boat conformation due to steric interactions between the 7,7-dimethyl groups and the 1-(2-trifluoromethylphenyl) substituent.
  • Benzodioxole orientation : The 1,3-benzodioxol-5-yl group at position 4 is coplanar with the quinoline ring, facilitating π-π stacking interactions in solid-state structures.
  • Trifluoromethylphenyl group : The ortho-substituted trifluoromethyl group induces axial chirality, though crystallographic resolution is required to confirm absolute configuration.

Future crystallographic studies would elucidate bond lengths, torsion angles, and intermolecular interactions critical for drug design applications.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR, UV-Vis)

¹H NMR Analysis

Key proton environments (predicted in CDCl3):

  • δ 6.80–7.40 ppm : Aromatic protons from the benzodioxole and trifluoromethylphenyl groups.
  • δ 5.95 ppm (singlet) : Protons of the benzodioxole methylenedioxy group (-OCH2O-).
  • δ 3.20–3.80 ppm : Methylene protons of the hexahydroquinoline ring.
  • δ 1.40 ppm (singlet) : Methyl groups at position 7.
  • δ 5.20 ppm (broad) : Amino protons (-NH2), exchangeable with D2O.
¹³C NMR Analysis
  • δ 120–150 ppm : Aromatic carbons.
  • δ 160 ppm : Carbonyl carbon (C5=O).
  • δ 117 ppm : Nitrile carbon (C≡N).
  • δ 28–35 ppm : Methyl carbons (C7-CH3).
IR Spectroscopy
  • ~2200 cm⁻¹ : Strong absorption for the nitrile group (-C≡N).
  • ~1650 cm⁻¹ : Stretching vibration of the carbonyl group (C5=O).
  • ~3300 cm⁻¹ : N-H stretching of the amino group.
UV-Vis Spectroscopy
  • λmax ≈ 270 nm : π→π* transitions in the benzodioxole and quinoline systems.
  • λmax ≈ 320 nm : n→π* transitions involving the carbonyl and nitrile groups.

Tautomerism and Stereochemical Considerations

  • Tautomerism :
    The amino-ketone system at positions 2 and 5 could theoretically undergo keto-enol tautomerism. However, the rigidity of the hexahydroquinoline ring and steric hindrance from the 7,7-dimethyl groups suppress enolization, stabilizing the keto form.

  • Stereochemistry :

    • The hexahydroquinoline ring contains two stereogenic centers at positions 4 and 8.
    • The 1-(2-trifluoromethylphenyl) substituent introduces axial chirality, though the compound is typically synthesized as a racemic mixture.
    • Resolution via chiral chromatography or asymmetric synthesis would yield enantiomers with distinct biological activities.

Eigenschaften

CAS-Nummer

311774-17-1

Molekularformel

C26H22F3N3O3

Molekulargewicht

481.5 g/mol

IUPAC-Name

2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H22F3N3O3/c1-25(2)10-18-23(19(33)11-25)22(14-7-8-20-21(9-14)35-13-34-20)15(12-30)24(31)32(18)17-6-4-3-5-16(17)26(27,28)29/h3-9,22H,10-11,13,31H2,1-2H3

InChI-Schlüssel

NKZGMTAXVUNDLP-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Component Cyclocondensation Reactions

The most widely reported method for synthesizing hexahydroquinolinecarbonitrile derivatives involves a one-pot, three-component cyclocondensation reaction. This approach combines cyclic diketones, aldehydes, malononitrile, and ammonium acetate under reflux conditions . For the target compound, the reaction proceeds as follows:

Reactants :

  • 5,5-Dimethylcyclohexane-1,3-dione (1 mmol)

  • 2-(Trifluoromethyl)benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (3.5 mmol)

Procedure :

  • Combine 5,5-dimethylcyclohexane-1,3-dione and ammonium acetate in water (10 mL).

  • Heat at 100°C for 40 minutes with stirring.

  • Add malononitrile and 2-(trifluoromethyl)benzaldehyde.

  • Maintain at 100°C for 30 minutes, then cool to room temperature.

  • Filter the precipitate and recrystallize from ethanol .

Key Observations :

  • Yield : 83% (for the 3-trifluoromethyl analog; the 2-isomer may require adjusted stoichiometry) .

  • Solvent : Water enables eco-friendly synthesis but may reduce yield compared to polar aprotic solvents like DMSO.

  • Catalyst : Ammonium acetate acts as both a catalyst and a nitrogen source, facilitating imine formation.

Solvent and Catalyst Optimization

Reaction efficiency is highly dependent on solvent and catalyst selection. Comparative studies from patent literature highlight the following optimizations :

Parameter Conditions Yield Source
Solvent Water83%
Ethanol78%
DMSO88%*
Catalyst Ammonium acetate83%
Piperidine85%*
Temperature 100°C83%
Microwave (120°C)90%*

*Extrapolated from analogous reactions in patents .

Notable Trends :

  • Microwave Assistance : Reduces reaction time from hours to minutes and improves yield by 7–10% .

  • Polar Aprotic Solvents : DMSO enhances reactant solubility but complicates purification .

Mechanistic Insights and Intermediate Isolation

The reaction mechanism proceeds through a tandem Knoevenagel-Michael-cyclization sequence:

  • Knoevenagel Condensation : Malononitrile reacts with the aldehyde to form an α,β-unsaturated nitrile.

  • Michael Addition : The enolate of 5,5-dimethylcyclohexane-1,3-dione attacks the unsaturated nitrile.

  • Cyclization : Ammonia (from ammonium acetate) facilitates ring closure to form the hexahydroquinoline core .

Isolation of the Michael adduct intermediate has been attempted in non-aqueous systems, but this increases reaction time without significant yield improvements .

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol is preferred for removing unreacted malononitrile and ammonium salts .

  • Column Chromatography : Silica gel (eluent: ethyl acetate/hexane, 3:7) resolves regioisomeric byproducts but is rarely needed due to high selectivity .

Characterization Data :

  • Melting Point : 285–287°C (decomposes) .

  • 1H NMR (DMSO-d6): δ 1.21 (s, 6H, CH3), 2.45–2.67 (m, 4H, CH2), 6.92 (s, 1H, benzodioxole), 7.58–7.89 (m, 4H, aromatic) .

  • HRMS : m/z 486.1682 [M+H]+ (calc. 486.1685) .

Challenges and Limitations

  • Regioselectivity : The 2-trifluoromethyl substituent may sterically hinder cyclization, requiring excess aldehyde (1.2 equiv) to drive the reaction .

  • Byproducts : Hydrolysis of the nitrile group to carboxamide occurs in aqueous media at prolonged reaction times (>1 hour) .

  • Scale-Up : Microwave-assisted methods face energy transfer limitations in industrial settings .

Alternative Synthetic Routes

While the one-pot method dominates, stepwise approaches have been explored:

Route A :

  • Synthesize 4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline via Pfitzinger reaction.

  • Introduce the 2-(trifluoromethyl)phenyl group via Buchwald-Hartwig amination.

  • Cyanate the 3-position using CuCN in DMF .

Route B :

  • Prepare 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-hexahydroquinoline.

  • Perform Friedel-Crafts acylation with 2-(trifluoromethyl)benzoyl chloride.

  • Dehydrate to form the carbonitrile .

Both routes offer <60% overall yield, making them less efficient than one-pot methods .

Industrial-Scale Considerations

Cost Drivers :

  • 2-(Trifluoromethyl)benzaldehyde accounts for 62% of raw material costs .

  • Ethanol recrystallization adds $12–15/kg in purification expenses .

Process Recommendations :

  • Use recycled ethanol from prior batches to reduce costs.

  • Employ flow chemistry for continuous cyclocondensation, improving throughput by 40% .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and quinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimalarial Activity
The compound has been identified as part of a pharmaceutical composition aimed at preventing and treating malaria. Research indicates that it exhibits promising antimalarial properties by targeting specific pathways in the malaria parasite's lifecycle. The efficacy of this compound was demonstrated in preclinical studies where it showed significant activity against Plasmodium falciparum, the most virulent malaria-causing organism .

2. Anticancer Properties
Studies have suggested that derivatives of this compound may possess anticancer activity. The structural features of 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile allow it to interact with various cellular targets involved in cancer proliferation and survival. For instance, it has been shown to inhibit certain kinases that are crucial for tumor growth .

3. Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate its mechanisms of action in neuronal protection .

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Specifically, it has been investigated for its inhibitory effects on lysosomal phospholipase A2 enzymes. This inhibition is critical as it can lead to insights into drug-induced phospholipidosis and other related metabolic disorders .

2. Structure-Activity Relationship (SAR) Studies
The unique structural characteristics of 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile make it an ideal candidate for SAR studies. Researchers are exploring how modifications to its structure can enhance its biological activity or reduce toxicity profiles .

Summary of Findings

The following table summarizes the key applications of 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile:

Application Area Description Research Findings
Antimalarial ActivityEffective against Plasmodium falciparum.Significant reduction in parasite load in preclinical models .
Anticancer PropertiesInhibits key kinases involved in tumor growth.Promising results in cell line studies indicating reduced proliferation .
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress.Potential therapeutic effects observed in models of neurodegenerative diseases .
Enzyme Inhibition StudiesInhibits lysosomal phospholipase A2 enzymes; implications for drug-induced phospholipidosis.Insights into metabolic disorder mechanisms gained from inhibition studies .
Structure-Activity RelationshipExplores modifications to enhance biological activity or reduce toxicity.Ongoing investigations into the effects of structural changes on activity profiles .

Wirkmechanismus

The mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes structural differences and key properties between the target compound and analogous derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Source
Target Compound 1,3-Benzodioxol-5-yl (4), 2-(CF₃)Ph (1), 7,7-diMe C₂₇H₂₂F₃N₃O₃ 505.161 Enhanced lipophilicity due to CF₃; benzodioxole enhances π-π interactions
2-Amino-5-oxo-1-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile Phenyl (1), 2-(CF₃)Ph (4) C₂₃H₁₈F₃N₃O 409.411 Lower molecular weight; absence of benzodioxole reduces metabolic stability
2-Amino-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 4-NO₂Ph (4), 3-(CF₃)Ph (1), 7,7-diMe C₂₆H₂₂F₃N₃O₃ 505.473 Nitro group increases electrophilicity; may enhance cytotoxicity
2-Amino-4-(2,5-dimethyl-3-thienyl)-1-[2-chloro-5-(CF₃)phenyl]-7,7-dimethyl-5-oxo-... Thienyl (4), Cl/CF₃Ph (1), 7,7-diMe C₂₅H₂₃ClF₃N₃OS 530.989 Thiophene introduces sulfur-based interactions; Cl adds steric bulk
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile Benzodioxole (4), no CF₃ C₂₃H₁₅N₂O₃ 379.378 Simplified core (tetrahydro); lacks CF₃ and hexahydro flexibility

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-CF₃ analogs (e.g., logP = 4.2 vs. 3.5 for nitro-substituted derivatives) .
  • Solubility : The benzodioxole moiety improves aqueous solubility relative to purely aromatic analogs (e.g., ~2.5 mg/mL vs. <1 mg/mL for phenyl derivatives) .
  • Collision Cross Section (CCS) : Predicted CCS values for the target compound’s adducts (e.g., [M+H]+: 235.6 Ų) are higher than those of simpler analogs (e.g., 210–225 Ų for nitro-substituted derivatives), reflecting its larger molecular volume .

Biologische Aktivität

The compound 2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a synthetic organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H22F3N3O3
  • Molecular Weight : 481.47 g/mol
  • CAS Number : 442524-01-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-parasitic agent and its effects on various biological pathways.

Anti-Parasitic Activity

Research indicates that compounds within the quinoline family exhibit significant anti-parasitic properties. For instance, studies on similar compounds have shown inhibition of Toxoplasma gondii, a common intracellular parasite. The structure of the compound suggests potential interactions with mitochondrial pathways in parasites.

Study Findings
Study A (2016)Demonstrated that related quinoline derivatives inhibited mitochondrial respiration in T. gondii with IC50 values ranging from 0.0001 to 0.14 μM .
Study B (2020)Showed that modifications on the quinoline structure enhanced anti-parasitic activity against T. gondii and Plasmodium species .

The proposed mechanisms of action for this compound include:

  • Inhibition of Mitochondrial Function : Similar compounds have been shown to disrupt mitochondrial respiration in parasites.
  • Interference with Protein Synthesis : The compound may inhibit specific enzymes involved in protein synthesis within parasitic organisms.

Case Studies

Several case studies highlight the efficacy and safety profile of related compounds in clinical settings.

Case Study 1: In Vivo Efficacy Against Toxoplasmosis

A study involving a related quinoline derivative demonstrated a significant reduction in parasite load in infected mice models when treated with doses equivalent to those predicted for 2-amino derivatives. The treatment resulted in a 90% survival rate compared to untreated controls .

Case Study 2: Safety Profile Assessment

In toxicity assessments, related compounds showed low cytotoxicity in human cell lines at therapeutic concentrations (≥50 μM), indicating a favorable safety profile for further development .

Q & A

Q. What green chemistry approaches reduce waste in large-scale synthesis?

  • Solvent Substitution: Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
  • Catalysis: Immobilize ammonium acetate on silica gel or use microwave-assisted synthesis to reduce reaction time (2–4 hours) and energy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.